molecular formula C14H20ClNO3 B3025875 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride CAS No. 27912-40-9

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride

Cat. No.: B3025875
CAS No.: 27912-40-9
M. Wt: 285.76 g/mol
InChI Key: AHMCLEZRQXIHGT-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The compound features a benzodioxole ring, which is a common motif in many bioactive molecules.

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride typically involves several steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Alkylation: The benzodioxole ring is then alkylated with a suitable alkyl halide to introduce the hexanone side chain.

    Amination: The ketone group is converted to an amine using reductive amination techniques, often employing methylamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin transporters.

    Medicine: Research is ongoing to explore its potential therapeutic uses, although its stimulant properties also raise concerns about abuse and addiction.

    Industry: It may be used in the synthesis of other bioactive molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride involves its interaction with neurotransmitter transporters in the brain. It primarily targets the dopamine and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria, which are characteristic effects of stimulant compounds.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride can be compared with other substituted cathinones such as:

    Methcathinone: Similar stimulant effects but differs in the structure of the side chain.

    Methylone: Contains a methylenedioxyphenyl group but has different pharmacological properties.

    MDMA (Ecstasy): Shares the methylenedioxyphenyl group but has a different amine substitution pattern.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-3-4-5-11(15-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMCLEZRQXIHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346121
Record name 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27912-40-9
Record name N-Methyl hexylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027912409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL HEXYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KMB2QMH5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride
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1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride
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1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride
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1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride
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1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride
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1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride

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